1-Isopropyl-3-nitro-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-nitro-1H-pyrazol-4-amine is a heterocyclic compound with significant interest in various fields of chemistry and industry. It is characterized by its unique structure, which includes an isopropyl group, a nitro group, and an amine group attached to a pyrazole ring. This compound is typically found as a colorless to pale yellow crystalline solid and is primarily used as an intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Isopropyl-3-nitro-1H-pyrazol-4-amine generally involves the nitration of 1-isopropyl-1H-pyrazol-4-amine. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically conducted at low temperatures to control the exothermic nature of the nitration process .
Industrial production methods may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The starting materials for the synthesis are often commercially available, making the process economically viable for large-scale production .
Chemical Reactions Analysis
1-Isopropyl-3-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isopropyl-3-nitro-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-nitro-1H-pyrazol-4-amine largely depends on its chemical structure and the specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes .
Comparison with Similar Compounds
1-Isopropyl-3-nitro-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Isopropyl-1H-pyrazol-3-amine:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains additional nitro groups and a triazole ring, making it more energetic and suitable for use as an explosive.
1-Cyclohexyl-1H-pyrazol-3-amine: Features a cyclohexyl group instead of an isopropyl group, affecting its steric properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields .
Properties
IUPAC Name |
3-nitro-1-propan-2-ylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4(2)9-3-5(7)6(8-9)10(11)12/h3-4H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFFXAWYVGXFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.